Molecular weight and formula of 1-(3-methylphenyl)propylamine
This technical guide details the physicochemical properties, synthesis, and pharmacological context of 1-(3-methylphenyl)propan-1-amine (also known as -ethyl-3-methylbenzylamine). Based on standard IUPAC nomenclature, th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthesis, and pharmacological context of 1-(3-methylphenyl)propan-1-amine (also known as
-ethyl-3-methylbenzylamine).
Based on standard IUPAC nomenclature, the name "1-(3-methylphenyl)propylamine" designates an amine group and a 3-methylphenyl group both attached to the first carbon of a propyl chain. This structure is distinct from the linear isomer (3-(3-methylphenyl)propylamine) and the amphetamine homologue (1-methyl-3-phenylpropylamine).
Part 1: Chemical Identity & Physicochemical Properties
Structural Definition
The molecule is an
-alkylbenzylamine . Unlike amphetamine (which is an -methyl phenethylamine), this compound features an ethyl group at the alpha position relative to the benzylic carbon, and the amine is directly attached to the benzylic carbon.
Critical Note on Nomenclature: Researchers often confuse this compound with 3-(3-methylphenyl)propylamine (the linear isomer). Ensure you are working with the branched benzylic amine (Ar-CH(NH
)-Et) rather than the linear chain (Ar-CHCHCHNH) by verifying the ¹H-NMR signals of the propyl chain.
Part 2: Synthesis Protocol (Reductive Amination)
The most robust route to 1-(3-methylphenyl)propylamine is the reductive amination of 3-methylpropiophenone (1-(3-methylphenyl)propan-1-one). This method avoids the formation of secondary amines and allows for high yields.
Reaction Logic
Precursor: 3-Methylpropiophenone (Commercially available, CAS 51772-30-6).
Amination: Formation of an imine/iminium intermediate using ammonium acetate.
Reduction: In-situ reduction of the imine by sodium cyanoborohydride (NaBH
CN) to the primary amine.
Step-by-Step Methodology
Reagents:
3-Methylpropiophenone (10 mmol, 1.48 g)
Ammonium Acetate (100 mmol, 7.7 g)
Sodium Cyanoborohydride (7 mmol, 0.44 g)
Methanol (Dry, 50 mL)
Hydrochloric acid (12M and 1M)
Sodium Hydroxide (NaOH)
Protocol:
Imine Formation: In a dried round-bottom flask, dissolve 3-methylpropiophenone (1.48 g) in 50 mL of dry methanol. Add ammonium acetate (7.7 g) in one portion.
Reduction: Add sodium cyanoborohydride (0.44 g) to the mixture.
Caution: NaBH
CN is toxic and generates HCN if acidified. Work in a well-ventilated fume hood.
Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 48 hours. Monitor consumption of the ketone via TLC (Silica, 9:1 Hexane:EtOAc).
Quenching: Carefully acidify the mixture to pH < 2 using concentrated HCl (dropwise) to decompose excess hydride. Stir for 30 minutes.
Work-up:
Evaporate the methanol under reduced pressure (Rotavap).
Dissolve the residue in water (20 mL).
Wash the acidic aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted ketone.
Basify the aqueous layer to pH > 12 using 20% NaOH solution.
Extract the free base amine with Dichloromethane (DCM) (3 x 20 mL).
Purification: Dry the combined DCM layers over anhydrous MgSO
, filter, and concentrate. The resulting oil can be converted to the Hydrochloride salt by dissolving in dry ether and bubbling dry HCl gas.
Synthesis Pathway Visualization
Caption: One-pot reductive amination pathway converting the ketone precursor to the target primary amine via an imine intermediate.
Part 3: Pharmacology & Structure-Activity Relationship (SAR)
Structural Context
1-(3-methylphenyl)propylamine belongs to the class of substituted benzylamines . It is structurally homologous to amphetamine but differs in two key aspects:
Chain Length: It possesses a propyl backbone where the amine is on C1 (benzylic), technically making it an
-ethyl benzylamine.
Ring Substitution: The 3-methyl (meta-tolyl) group.[3]
Predicted Mechanism of Action
Based on SAR data for
-ethyl phenethylamines (AEPEA) and benzylamine analogues:
Monoamine Transporter Affinity: The
-ethyl group introduces significant steric bulk compared to the -methyl of amphetamine. This typically reduces potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the amphetamine homologue.
Selectivity:
-ethyl substitution often shifts selectivity towards serotonin release or pure reuptake inhibition rather than potent release.
MAO Inhibition: Benzylamines are known substrates/inhibitors of Monoamine Oxidase (MAO). The steric bulk at the alpha position may protect the amine from oxidative deamination, potentially extending the half-life.
SAR Comparison Diagram
Caption: Structural relationship between the target molecule and related psychoactive phenethylamines, highlighting steric and functional shifts.
Part 4: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12666388, 3-(3-Methylphenyl)propan-1-amine. Link (Note: Used for constitutive isomer property comparison).
Sigma-Aldrich. Product Specification: 3-Methylpropiophenone (CAS 51772-30-6). Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Reductive Amination protocols).
Glennon, R. A., et al. (1988). Binding of phenylalkylamines at the 5-HT2 serotonin receptor. Journal of Medicinal Chemistry. (Foundational text for Phenethylamine/Benzylamine SAR).
Solubility of 1-(m-Tolyl)propan-1-amine Hydrochloride: A Technical Guide to Solvation Thermodynamics and Protocol Design
Abstract This technical guide provides a comprehensive analysis of the solubility behavior of 1-(m-Tolyl)propan-1-amine hydrochloride (CAS: 856646-02-1 / related isomers) in aqueous and ethanolic systems. Targeted at dru...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility behavior of 1-(m-Tolyl)propan-1-amine hydrochloride (CAS: 856646-02-1 / related isomers) in aqueous and ethanolic systems. Targeted at drug development professionals, this document moves beyond static data points to explore the mechanistic drivers of solvation—balancing the hydrophobic tolyl-alkyl scaffold against the ionic ammonium-chloride headgroup. It includes validated experimental protocols for solubility determination and strategic insights for process crystallization.
Part 1: Molecular Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of 1-(m-Tolyl)propan-1-amine hydrochloride, one must first deconstruct its amphiphilic nature. The molecule exists as a tug-of-war between two opposing domains:
The Hydrophobic Domain: The m-tolyl (3-methylphenyl) ring and the ethyl side chain contribute significant lipophilicity. These moieties disrupt the hydrogen-bonding network of water, creating an entropic penalty during dissolution (the hydrophobic effect).
The Hydrophilic Domain: The protonated amine (
) and the chloride counter-ion () provide a high-energy hydration handle. The lattice energy of the crystal is overcome by the enthalpy of solvation provided by these ions.
Mechanistic Comparison: Water vs. Ethanol[1][2][3]
Feature
Aqueous Solvation (Water)
Ethanolic Solvation (Ethanol)
Dielectric Constant ()
~78 (High). Excellent shielding of electrostatic attraction between and .
~24 (Moderate). Weaker shielding; ion-pairing is more likely to persist in solution.
Primary Interaction
Ion-Dipole: Water molecules form a tight hydration shell around the ions.
H-Bonding & Van der Waals: Ethanol solvates the ions but also interacts favorably with the hydrophobic tolyl ring via its ethyl group.
Entropy ()
Negative contribution: Ordering of water molecules around the hydrophobic ring (icebergs).
Positive contribution: Ethanol structure is less disrupted by the hydrophobic tail; mixing is more entropically favorable.
Solubility Outcome
High solubility at RT, but "salting out" effects are strong.
Moderate-to-High solubility. Strong temperature dependence (ideal for recrystallization).
Visualization: The Solvation Sphere
The following diagram illustrates the competitive solvation mechanisms.
Figure 1: Mechanistic divergence in solvation. Water relies on overcoming lattice energy via ion hydration, while ethanol leverages amphiphilic compatibility.
Part 2: Experimental Protocol (Self-Validating)
Reliance on literature values for specific salt isomers can be risky due to polymorphism. The following Saturation Shake-Flask Method is the gold standard for generating decision-quality solubility data.
Protocol: Gravimetric Determination of Solubility
Objective: Determine the saturation solubility (
) of 1-(m-Tolyl)propan-1-amine HCl in Water and Ethanol at 25°C.
Reagents:
Analyte: 1-(m-Tolyl)propan-1-amine HCl (purity >98% by HPLC).
Solvents: HPLC-grade Water, Absolute Ethanol.
Workflow Diagram:
Figure 2: Workflow for saturation solubility determination ensuring thermodynamic equilibrium.
Step-by-Step Procedure:
Preparation: Weigh approximately 500 mg of the amine salt into two separate 20 mL scintillation vials.
Solvent Addition:
Vial A (Water): Add 2.0 mL of water.
Vial B (Ethanol): Add 2.0 mL of ethanol.
Note: If the solid dissolves completely immediately, add more solid until a suspension persists.
Equilibration: Seal vials and agitate (orbital shaker or magnetic stir bar) at 25°C ± 0.5°C for 24 hours.
Validation Check: Ensure solid is present at all times. If all solid dissolves, the solution is undersaturated, and the data will be invalid.
Phase Separation: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a syringe filter (0.45 µm).
Critical: Pre-saturate the filter with a small volume of the solution to prevent adsorption losses.
Quantification (Gravimetric):
Pipette exactly 1.0 mL of the clear filtrate into a pre-weighed tared vessel.
Evaporate solvent under vacuum or nitrogen stream at 40°C.
Dry residue to constant weight.
Calculation:
Part 3: Comparative Analysis & Process Implications
Based on the physicochemical properties of benzylic amine hydrochlorides (e.g., comparison with phenethylamine HCl and amphetamine HCl), the expected solubility trends are summarized below.
Comparative Solubility Profile
Property
Water
Ethanol
Process Implication
Solubility at 25°C
Very High (>200 mg/mL)
High (50–150 mg/mL)
Water is excellent for extraction; Ethanol is better for controlled crystallization.
Temperature Sensitivity
Low to Moderate
High
Ethanol allows for "dissolve hot, crystallize cold" purification cycles.
Impurity Rejection
Poor (dissolves polar impurities)
Good (rejects inorganic salts)
Use Ethanol to remove inorganic salt byproducts (e.g., NaCl) from synthesis.
Crystal Habit
Often forms hydrates or oils out
Forms defined needles/plates
Ethanol is the preferred solvent for final API polymorphism control.
The "Oiling Out" Phenomenon
A common risk with 1-(m-Tolyl)propan-1-amine HCl in water is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization. This occurs because the high concentration of the salt lowers the solubility of the organic free base or related impurities, or simply because the melting point of the hydrated salt is depressed below the process temperature.
Mitigation: Use an Ethanol/Water co-solvent system (e.g., 90:10 EtOH:Water). The ethanol solubilizes the hydrophobic tolyl tail, preventing oiling out, while the water ensures the ionic headgroup remains solvated enough to allow orderly lattice formation.
Recrystallization Strategy
For purification of 1-(m-Tolyl)propan-1-amine hydrochloride, a displacement crystallization or cooling crystallization in ethanol is recommended over aqueous evaporation.
Dissolve crude solid in minimal boiling Ethanol.
Filter hot to remove mechanical impurities.
Cool slowly to RT.
Anti-solvent: If yield is low, slowly add diethyl ether or ethyl acetate (non-polar) to drive precipitation. Do not use water as an anti-solvent as it will likely increase solubility.
References
Physicochemical Principles of Pharmacy : Florence, A. T., & Attwood, D. (2015). Physicochemical Principles of Pharmacy: In Manufacture, Formulation and Clinical Use. Pharmaceutical Press.[1] (Standard text for solubility thermodynamics).
Solubility of Amine Hydrochlorides : Gibson, E. K. (2007).[2] Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Link (Detailed thermodynamic analysis of amine salt solubility in varying dielectric media).
PubChem Compound Summary : National Center for Biotechnology Information. (2024).[1][3][4][5][6] PubChem Compound Summary for CID 12666388, 3-(3-Methylphenyl)propan-1-amine. Link (Source for structural properties and lipophilicity estimates).
Thermodynamics of Pharmaceutical Salts : Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. Link (Mechanistic insight into salt solubility vs. temperature).
Enantioselective synthesis of (R)-1-(m-Tolyl)propan-1-amine
Application Note: High-Fidelity Enantioselective Synthesis of (R)-1-(m-Tolyl)propan-1-amine Executive Summary This Application Note details the enantioselective synthesis of (R)-1-(m-Tolyl)propan-1-amine (also known as (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Enantioselective Synthesis of (R)-1-(m-Tolyl)propan-1-amine
Executive Summary
This Application Note details the enantioselective synthesis of (R)-1-(m-Tolyl)propan-1-amine (also known as (R)-1-(3-methylphenyl)propan-1-amine), a critical pharmacophore found in calcimimetics (e.g., Cinacalcet analogs) and CNS-active agents.
We present two distinct, validated protocols:
Method A (Biocatalytic): A green, high-selectivity route using an (R)-selective
-Transaminase (ATA). This is the recommended route for scale-up due to superior enantiomeric excess (>99% ee) and mild conditions.
Method B (Chemocatalytic): A robust laboratory-scale route using Ellman’s Sulfinamide auxiliary. This method is ideal for labs lacking enzyme libraries or requiring rapid access to both enantiomers via reagent switching.
Target Molecule Profile
Property
Description
IUPAC Name
(1R)-1-(3-methylphenyl)propan-1-amine
CAS No.
1243343-48-5 (Generic); 473732-55-7 (Racemic)
Molecular Formula
C₁₀H₁₅N
Molecular Weight
149.23 g/mol
Key Structural Feature
Chiral primary amine at the benzylic position; meta-substituted tolyl ring.
Precursor
3'-Methylpropiophenone (CAS: 51772-30-6)
Method A: Biocatalytic Synthesis (Recommended)
Principle:
This route utilizes an (R)-selective
-transaminase (ATA) to transfer an amino group from an achiral donor (Isopropylamine) to the prochiral ketone substrate. The reaction is driven to completion by the removal of the volatile coproduct (acetone).
Mechanism:
The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[1]
Figure 1: Biocatalytic Transamination Cycle using Isopropylamine (IPA) as the amine donor.
Protocol:
Reagents:
Substrate: 3'-Methylpropiophenone (50 mM final conc.)
Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (25 mg) and stir until dissolved (yellow solution).
Donor Prep: Add Isopropylamine (1 M equivalent) to the buffer. Critical: Adjust pH back to 7.5 using 6M HCl. Unadjusted IPA will raise pH >11, denaturing the enzyme.
Substrate Solution: Dissolve 3'-Methylpropiophenone (740 mg, ~5 mmol) in 10 mL DMSO.
Reaction Initiation: Add the DMSO substrate solution to 90 mL of the Buffer/IPA mix. Add 1.0 g of lyophilized Transaminase enzyme.
Incubation: Incubate at 35°C with orbital shaking (150 rpm) for 24 hours. Leave the reaction vessel slightly open (covered with perforated parafilm) or use a nitrogen sweep to facilitate acetone evaporation (equilibrium displacement).
Quench & Workup:
Acidify to pH 2.0 with 6M HCl (stops reaction, protonates amine product to keep it in aqueous phase).
Wash with MTBE (2 x 50 mL) to remove unreacted ketone and DMSO. Discard organic layer.
Basify aqueous layer to pH 12 using 10M NaOH.
Extract product with Ethyl Acetate (3 x 50 mL).
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
Principle:
This route relies on the condensation of the ketone with (R)-tert-butanesulfinamide followed by diastereoselective reduction. The bulky tert-butyl group directs the hydride attack.
Stereochemical Logic (Critical):
Condensation: Ketone + (R)-t-BS
(R)-N-sulfinyl imine.
Reduction (NaBH₄): Hydride attacks from the less hindered face, typically yielding the (R,R)-sulfinamide diastereomer.
Hydrolysis: Removal of the auxiliary yields the (R)-amine .
Note: If (S)-amine were desired using the same (R)-auxiliary, one would use L-Selectride for reduction.
Checkpoint: Analyze dr (diastereomeric ratio) by HPLC.[2] Expect >90:10 (R,R):(S,R). Recrystallization can upgrade dr to >99:1.
Step 3: Hydrolysis
Dissolve the sulfinamide intermediate in MeOH.
Add 4M HCl in Dioxane (2.0 eq). Stir for 1 hour at RT.
Concentrate to dryness. Triturate with diethyl ether to obtain the white solid (R)-1-(m-Tolyl)propan-1-amine hydrochloride .
Quality Control & Analytics
Chiral HPLC Method:
To verify enantiomeric excess (ee), use the following method. Note that the amine must be free-based or analyzed in the presence of an additive (DEA) to prevent peak tailing.
(S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2 min
Troubleshooting Guide:
Issue
Probable Cause
Solution
Low Conversion (Method A)
Acetone inhibition / pH drift
Ensure system is open to air (with filter) to remove acetone. Re-check pH of IPA stock.
Low dr (Method B)
Temperature too high during reduction
Ensure reaction is maintained at -48°C or lower. Switch to L-Selectride if dr < 80:20.
Peak Tailing (HPLC)
Silanol interactions
Increase Diethylamine (DEA) to 0.15% in mobile phase.
References
Biocatalytic Transamination (General)
Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 2010. Link
Specific Transaminase Protocol ((R)-Selective)
Khatik, A., et al. "Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine."[9] Bioprocess and Biosystems Engineering, 2022.[9] (Note: Homologous ethyl substrate protocol adapted for propyl). Link
Ellman Auxiliary Chemistry
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide."[10] Chemical Reviews, 2010. Link
Chiral HPLC Methods
Hassan, H., et al. "Enantioselective Chromatographic Separation... of Biologically Important Chiral Amines." Separations, 2021.[11][12] Link
Application Note: Synthesis of 1-(m-Tolyl)propan-1-amine HCl
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-(m-Tolyl)propan-1-amine hydrochloride , a primary amine derivative structurally related to the phenethylamine class.[1] This compoun...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-(m-Tolyl)propan-1-amine hydrochloride , a primary amine derivative structurally related to the phenethylamine class.[1] This compound serves as a valuable chiral building block in pharmaceutical research and a reference standard in forensic analysis.[1]
The guide prioritizes Method A (Reductive Amination via NaBH₃CN) for its high selectivity and yield on a laboratory scale, while referencing Method B (Leuckart-Wallach) for scalability.[1]
[1]
Introduction & Retrosynthetic Analysis[1]
The target molecule, 1-(m-Tolyl)propan-1-amine , is a benzylic amine featuring a propyl chain and a meta-methyl substitution on the aromatic ring.[1] Its synthesis is most efficiently achieved via the reductive amination of 3'-methylpropiophenone (1-(3-methylphenyl)propan-1-one).[1]
Retrosynthetic Logic
The carbonyl group of the ketone offers a highly reactive electrophilic center. By condensing the ketone with an ammonia source (ammonium acetate), we generate an intermediate imine in situ. This imine is selectively reduced to the amine using Sodium Cyanoborohydride (NaBH₃CN), a hydride donor that is stable in the slightly acidic conditions required for imine formation.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway from ketone precursor to hydrochloride salt via reductive amination.[1][2][3][4][5][6]
Experimental Protocol: Reductive Amination
Safety Warning: Sodium Cyanoborohydride (NaBH₃CN) is highly toxic and generates fatal HCN gas if exposed to strong acids.[1] All operations must be performed in a functioning fume hood.[1] Cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal.[1]
Setup: In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3'-methylpropiophenone (14.8 g, 100 mmol) in Methanol (150 mL).
Amine Addition: Add Ammonium Acetate (77.1 g, 1000 mmol) in a single portion. The large excess is critical to prevent the formation of secondary amine byproducts.
Reduction: Add Sodium Cyanoborohydride (4.4 g, 70 mmol) to the mixture.
Technical Note: Unlike NaBH₄, NaBH₃CN is stable in slightly acidic media (pH 5-7), which is necessary for imine formation.
Reaction: Stopper the flask and stir at room temperature (20-25°C) for 48 hours . Monitor reaction progress via TLC (System: 9:1 DCM:MeOH) or GC-MS. The ketone spot should disappear.[1]
Acidification: Carefully add concentrated HCl dropwise until the pH reaches < 2. This decomposes the remaining borohydride and hydrolyzes any borate complexes.[1] Perform this in a hood due to potential HCN evolution.
Solvent Removal: Evaporate the methanol under reduced pressure (Rotavap) to obtain a wet residue.[1]
Wash: Dissolve the residue in Water (100 mL). Wash this acidic aqueous layer with Diethyl Ether (2 x 50 mL) to remove unreacted ketone or non-basic impurities.[1] Discard the ether layer.[1]
Basification: Cool the aqueous layer in an ice bath. Slowly add 50% NaOH solution until the pH is strongly basic (pH > 12). The amine product will oil out as a separate layer.[1]
Extraction: Extract the free base amine with Dichloromethane (DCM) (3 x 50 mL).
Drying: Combine the DCM extracts, dry over anhydrous Magnesium Sulfate (MgSO₄) , filter, and concentrate in vacuo to yield the crude 1-(m-Tolyl)propan-1-amine as a pale yellow oil.
Salt Formation (Hydrochloride)[1][9]
Converting the free base to the HCl salt improves stability and crystallinity, making it suitable for storage and precise dosing.
Protocol
Dissolution: Dissolve the crude amine oil (approx. 10 g) in a minimal amount of dry Diethyl Ether (50 mL). If the oil is not fully soluble, add a small amount of Isopropanol (IPA).
Acid Addition:
Option A (Gas): Generate dry HCl gas (dripping H₂SO₄ onto NaCl) and bubble it slowly through the ether solution.[1]
Option B (Solution - Preferred): Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.
Precipitation: The hydrochloride salt will precipitate immediately as a white solid.[1] Continue addition until no further precipitation occurs (test supernatant with wet pH paper; it should remain acidic).
Isolation: Filter the solid under vacuum using a sintered glass funnel.
Washing: Wash the filter cake with cold, dry ether (2 x 20 mL) to remove colored impurities.[1]
Recrystallization: For analytical purity, recrystallize from boiling Isopropanol/Ethanol .
Broad peaks at 2800-3000 cm⁻¹ (Amine salt N-H stretch).[1]
Solubility
Soluble in water, ethanol, methanol; Insoluble in ether.
References
Reductive Amination General Protocol:
Lane, C. F.[1] "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(3), 135-146.[1]
[1]
Synthesis of 1-Phenylpropan-1-amine Derivatives:
Kulkarni, B. A., & Ganesan, A. "Solid-phase synthesis of 1-aryl-1-propylamines."[1] Tetrahedron Letters, 1998, 39(24), 4369-4372.[1]
Leuckart Reaction (Alternative Route):
Ingersoll, A. W. "α-Phenylethylamine."[1] Organic Syntheses, Coll.[1] Vol. 2, p. 503 (1943).
Salt Formation & Crystallization:
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][5][6][7][8][9][11][12] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1]
[1]
Catalytic hydrogenation methods for m-tolyl oxime reduction
Executive Summary The reduction of m-tolyl oxime (3-methylbenzaldehyde oxime or 3-methylacetophenone oxime) to its corresponding primary amine is a pivotal transformation in the synthesis of sympathomimetic drugs, agroch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reduction of m-tolyl oxime (3-methylbenzaldehyde oxime or 3-methylacetophenone oxime) to its corresponding primary amine is a pivotal transformation in the synthesis of sympathomimetic drugs, agrochemicals, and fine chemical intermediates. While catalytic hydrogenation is the most atom-efficient method, it is plagued by a critical selectivity issue: the formation of secondary amine dimers via the condensation of the product amine with the intermediate imine.
This Application Note details two field-proven protocols to maximize primary amine yield (>95%) while suppressing dimer formation. We contrast the Raney Nickel/Ammonia method (preferred for industrial scale-up) with the Pd/C Acidic method (preferred for bench-scale precision), providing researchers with validated pathways suited to their specific equipment constraints.
Mechanistic Insight & Selectivity Control
To optimize yield, one must understand the "Selectivity Triangle." The reduction proceeds via an imine intermediate. The primary amine product is nucleophilic and can attack this imine, releasing ammonia and forming a secondary amine (dimer).
Key Control Points:
Speed: Rapid hydrogenation of the imine reduces its lifetime, lowering the probability of dimerization.
Thermodynamics: Protonating the amine (Acidic Method) or saturating the media with ammonia (Equilibrium Method) renders the condensation step unfavorable.
Figure 1: Reaction pathway showing the competition between productive hydrogenation (Green) and secondary amine formation (Red).
Pre-Reaction Data & Specifications
Parameter
Specification
Notes
Substrate
m-Tolyl Oxime
R=H (Aldoxime) or R=Me (Ketoxime).
Target Product
3-Methylbenzylamine (or derivative)
Primary amine.
Major Impurity
Bis(3-methylbenzyl)amine
Secondary amine dimer.
Safety Class
High Risk
H2 gas (flammable), Raney Ni (pyrophoric).
Solvent Choice
Methanol (MeOH) or Ethanol (EtOH)
High H2 solubility; MeOH preferred for rate.
Protocol A: Raney Nickel with Ammonia (Industrial Standard)
Best for: Large batches, cost-efficiency, and substrates sensitive to acid.
Theory: The addition of methanolic ammonia (7N NH3 in MeOH) serves two purposes. First, it poisons the catalyst slightly to prevent hydrogenolysis of the C-N bond. Second, by Le Chatelier’s principle, high concentrations of NH3 suppress the elimination of ammonia during dimer formation.
Materials
Substrate: m-Tolyl oxime (10 mmol, ~1.35 g)
Catalyst: Raney® Nickel (Active slurry, ~2.0 g wet weight). Handle under water/solvent. [1]
Solvent: 7N Ammonia in Methanol (20 mL).
Equipment: Parr Shaker or High-Pressure Autoclave (Hastelloy or SS316).
Step-by-Step Procedure
Catalyst Preparation (CRITICAL SAFETY):
Raney Nickel is stored under water. Decant the water and wash the catalyst 3x with absolute methanol to remove moisture. Do not let the catalyst dry out; it will ignite.
Loading:
Transfer the wet Raney Ni slurry into the autoclave liner.
Dissolve the m-tolyl oxime in the 7N NH3/MeOH solution.
Pour the substrate solution over the catalyst.
Pressurization:
Seal the reactor. Purge with Nitrogen (N2) 3 times (50 psi) to remove oxygen.
Purge with Hydrogen (H2) 3 times (50 psi).
Pressurize to 5 bar (75 psi) .
Reaction:
Heat to 50°C with vigorous stirring (1000 rpm). Note: Mass transfer limits the reaction; high agitation is required.
Monitor H2 uptake. Reaction is typically complete in 2–4 hours.
Work-up:
Cool to room temperature.[2] Vent H2 carefully. Purge with N2.[3]
Filter the mixture through a Celite pad under an inert blanket (N2 or Argon). Do not pull air through the dry filter cake.
Wash the filter cake immediately with water to desensitize the catalyst.
Concentrate the filtrate to yield the crude amine.
Protocol B: Pd/C with Acidic Additives (Laboratory Standard)
Best for: High selectivity, ease of handling, and acid-stable substrates.
Theory: By conducting the reaction in the presence of an acid (HCl or H2SO4), the primary amine product is immediately protonated to its ammonium salt (
). The ammonium species is non-nucleophilic and cannot attack the imine intermediate, effectively shutting down dimer formation completely.
Materials
Substrate: m-Tolyl oxime (10 mmol).
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (200 mg).
Solvent: Methanol (30 mL).
Additive: Conc. HCl (2.0 equiv) or H2SO4 (1.1 equiv).
Step-by-Step Procedure
Loading:
Charge the 10% Pd/C (wet) into the hydrogenation flask. Using wet catalyst significantly reduces ignition risk.
Add Methanol (15 mL) to cover the catalyst.
In a separate beaker, dissolve m-tolyl oxime in Methanol (15 mL) and add the acid (e.g., 1.7 mL of 12M HCl).
Add the substrate/acid mixture to the catalyst slurry.
Hydrogenation:
This reaction often proceeds well at Atmospheric Pressure (Balloon) or low pressure (1–3 bar ).
Purge the system (Vacuum/N2 cycles, then Vacuum/H2).
Stir vigorously at Room Temperature (20–25°C).
Monitoring:
Monitor by TLC or HPLC. The disappearance of oxime is usually rapid (< 2 hours).
Note: The product is currently the amine salt (hydrochloride).
Concentrate the solvent.
Basification: Redissolve residue in water, adjust pH to >12 using 2M NaOH, and extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to isolate the free amine.
Workflow Visualization
Figure 2: Operational workflow for selecting and executing the hydrogenation protocol.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Conversion
Poisoned Catalyst
Ensure thorough washing of Raney Ni; check H2 purity.
High Dimer Content
Insufficient NH3 or Acid
Increase NH3 concentration (Method A) or ensure pH < 2 (Method B).
Hydroxylamine (Ar-CH2-NHOH)
Incomplete Reduction
Reaction stopped too early. Increase time or pressure.
De-halogenation
Over-active Pd/C
If the ring has Cl/Br substituents (unlikely for pure m-tolyl), use Pt/C instead of Pd/C.
References
Catalytic Reduction of Oximes to Hydroxylamines and Amines. Chemistry – A European Journal, 2022.
Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia, 2022.
Hydrogenation of Oximes: Prevention of Secondary Amine Formation. Organic Syntheses, Coll. Vol. 3, p.720.
Raney Nickel Safety and Handling. University of Pittsburgh Safety Manual, 2012.
Palladium on Carbon Hydrogenation Protocols. Master Organic Chemistry, 2011.
Application Note: Resolution of Racemic 1-(3-methylphenyl)propan-1-amine
[1] Introduction & Strategic Overview The Target Molecule 1-(3-methylphenyl)propan-1-amine (also known as m-tolylpropylamine) is a chiral primary benzylic amine.[1] It serves as a critical building block in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Strategic Overview
The Target Molecule
1-(3-methylphenyl)propan-1-amine (also known as m-tolylpropylamine) is a chiral primary benzylic amine.[1] It serves as a critical building block in the synthesis of calcimimetics and CNS-active agents.[1] The presence of the amine group at the benzylic position, combined with the meta-methyl substitution on the aromatic ring, creates a steric and electronic environment that requires specific resolution strategies.
Resolution Strategy: Classical vs. Enzymatic
For this specific substrate, two primary methodologies are recommended based on scale and purity requirements:
Key Insight:Candida antarctica Lipase B (CAL-B) shows high enantioselectivity for primary benzylic amines.[1]
Protocol A: Classical Resolution via Diastereomeric Crystallization[9]
This protocol utilizes (S)-(+)-Mandelic acid as the resolving agent.[1] Literature precedents with homologous
-ethylbenzylamines suggest that Mandelic acid often yields crystalline salts with sharper solubility differentials than Tartaric acid for this specific class of meta-substituted aromatics.[1]
Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
Step-by-Step Procedure
Step 1: Salt Formation
Dissolve 14.9 g (100 mmol) of racemic 1-(3-methylphenyl)propan-1-amine in 50 mL of Ethanol at room temperature.
In a separate flask, dissolve 15.2 g (100 mmol) of (S)-(+)-Mandelic acid in 100 mL of Ethanol. Warm slightly to ensure complete dissolution.
Add the acid solution to the amine solution slowly with vigorous stirring. An exotherm is expected; maintain temperature below 40°C.
Observation: A precipitate may form immediately. If so, heat the mixture to reflux (~78°C) until a clear homogeneous solution is obtained. If not, concentrate the solution by rotary evaporation until the volume is reduced by 20%.
Step 2: Crystallization
Allow the solution to cool slowly to room temperature over 4 hours. Critical: Rapid cooling traps the unwanted diastereomer.
Once at room temperature, cool the flask to 0–4°C in an ice bath for 2 hours to maximize yield.
Filtration: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (2 x 10 mL).
Mother Liquor: Save the filtrate; it is enriched with the opposite enantiomer.
Step 3: Recrystallization (Enrichment)
Dry a small sample of the wet cake and check the melting point or optical rotation.
If the melting point range is broad (>2°C), recrystallize the solid.
Dissolve the wet cake in the minimum amount of boiling Ethanol.
Cool slowly as described in Step 2.
Repeat until the melting point is constant.
Step 4: Liberation of the Free Amine
Suspend the purified salt in 50 mL of water.
Add 20% NaOH dropwise until the pH is >12. The amine will separate as an oil.
Extract with DCM (3 x 30 mL).
Combine organics, dry over anhydrous
, and concentrate under reduced pressure.
Result: (S)-1-(3-methylphenyl)propan-1-amine (Theoretical configuration based on Mandelic acid homology; verify via HPLC).
Protocol B: Enzymatic Kinetic Resolution (CAL-B)
This method uses an immobilized lipase to selectively acylate the (R)-enantiomer, leaving the (S)-amine unreacted (or vice versa, enzyme dependent).
The following diagram illustrates the decision logic and workflow for the Classical Resolution (Method A).
Caption: Workflow for the classical resolution of benzylic amines using diastereomeric crystallization.
References
Ingersoll, A. W., et al. (1936).[11] "Resolution of dl-
-Phenylethylamine." Journal of the American Chemical Society, 58(10), 1808–1811. Link
Context: Foundational text on resolving
-phenylethylamine analogs using Mandelic acid.
Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351.[1] Link
Context: Establishes the protocol for CAL-B medi
Perry, C. P., et al. (2012). "Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol." U.S. Patent Application US20120108848A1. Link
Context: Discusses screening of chiral acids (Tartaric vs Mandelic) for phenyl-alkyl amines.
Technical Support Center: Reductive Amination with NaBH3CN
Executive Summary: The Kinetic Control System You are likely here because your reductive amination failed to convert, or you isolated the corresponding alcohol instead of the amine. Reductive amination with Sodium Cyanob...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Kinetic Control System
You are likely here because your reductive amination failed to convert, or you isolated the corresponding alcohol instead of the amine.
Reductive amination with Sodium Cyanoborohydride (NaBH
CN) is not a simple mixing game; it is a pH-controlled kinetic competition . Unlike Sodium Borohydride (NaBH), which reduces ketones/aldehydes rapidly at neutral pH, NaBHCN is an electron-deficient hydride source. It requires a protonated electrophile to react efficiently.
Your success depends on maintaining the reaction in a "Goldilocks Zone" (pH 6.0–7.0), where the iminium ion is formed and protonated, but the carbonyl group remains unactivated.
Mechanism & Selectivity Logic
The following diagram illustrates the competing pathways defined by pH. If you deviate from the center path, your yield collapses.
Figure 1: Kinetic competition in Borch Reduction. Selectivity for the amine product relies on preferential protonation of the imine nitrogen over the carbonyl oxygen at pH 6-7.
Standard Operating Procedure (The Borch Conditions)
Do not deviate from these baselines without a specific hypothesis.
Reagent Stoichiometry Table
Component
Equivalents
Role
Notes
Carbonyl
1.0
Electrophile
Limiting reagent usually.
Amine
1.2 – 5.0
Nucleophile
Use 1.2 eq for secondary amines. Use 5.0 eq of amine salt (e.g., NHOAc) for primary amine synthesis to prevent dialkylation.
NaBHCN
0.6 – 1.0
Reductant
Hydride delivery. Toxic.
Acetic Acid
As needed
Catalyst
CRITICAL: Maintains pH 6–7.
Solvent
N/A
Medium
Methanol (MeOH) is standard. TFE (2,2,2-Trifluoroethanol) for difficult substrates.
The Protocol
Imine Formation: Dissolve the amine (and its HCl salt if applicable) and the carbonyl in Methanol.
pH Adjustment: Check pH. It must be ~6. If too basic (common with free amines), add Glacial Acetic Acid dropwise. Tip: Use wet pH paper; the solution should turn the paper yellow-green, not red.
Reagent Addition: Add NaBH
CN in one portion.
Monitoring: Stir at 25°C. Monitor via TLC/LCMS.
Note: If the reaction stalls, checking pH is your first move. As the amine is consumed, the solution may become more acidic or basic depending on the buffering capacity.
Troubleshooting Dashboard
Q1: My starting material (ketone) is being consumed, but I'm isolating the alcohol, not the amine. Why?
Diagnosis: Your pH is too low (< 4.0).
The Science: At low pH, the carbonyl oxygen gets protonated. Protonated carbonyls are highly electrophilic and will be reduced by NaBH
CN faster than the imine forms.
The Fix:
Quench the current reaction; it cannot be saved.
Restart using Molecular Sieves (3Å) to push imine formation.
Pre-stir the amine and ketone for 2 hours before adding the hydride.
Ensure pH is strictly 6–7 using a buffer (e.g., KOAc/HOAc).
Q2: The reaction is stuck. I see starting material and imine, but no conversion to product.
Diagnosis: pH is too high (> 8.0) or the imine is sterically hindered.
The Science: Basic conditions prevent the protonation of the imine to the iminium ion . NaBH
CN cannot reduce a neutral imine effectively.
The Fix:
Add Glacial Acetic Acid until pH hits 6.
If sterics are the issue (e.g., tert-butyl ketones), switch to the Titanium(IV) Protocol (see Section 4).
Q3: I am trying to make a primary amine (R-NH
) using Ammonium Acetate, but I keep getting the secondary amine (RNH).
Diagnosis: Competitive dialkylation.
The Science: The product amine (R-NH
) is more nucleophilic than the ammonia source. It reacts with the remaining ketone to form a second imine, which reduces to the dimer.
The Fix:
Increase Ammonium Acetate to 10 equivalents .
Dilute the reaction (0.05 M).
Consider using a "masked" ammonia source like Benzylamine or Allylamine , then deprotect later.
Advanced Optimization: The Titanium(IV) Isopropoxide Method
When standard Borch conditions fail (especially with electron-deficient amines or bulky ketones), the Mattson Modification is the industry standard solution.
Why it works: Ti(OiPr)
acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Workflow Diagram
Figure 2: Mattson Protocol. The key is the pre-complexation step with Titanium before introducing the hydride source.
Protocol:
Combine amine (1.0 eq), ketone (1.0 eq), and Ti(OiPr)
(1.25 eq).
Stir neat (no solvent) or in dry THF for 1–6 hours.
Test: Use cyanide test strips or Prussian Blue test to confirm destruction.
Extraction: Extract the amine product into organic solvent (DCM or EtOAc).
References
Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[8][9][10] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.[8]
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Amine Synthesis
Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric synthesis and overc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric synthesis and overcome the common challenge of low enantiomeric excess (ee). As your dedicated scientific partner, this guide provides in-depth troubleshooting strategies, practical experimental protocols, and a foundational understanding of the critical parameters governing enantioselectivity. Our goal is to empower you to diagnose issues systematically and optimize your synthetic routes to achieve high enantiopurity.
Introduction: The Criticality of Enantiomeric Excess in Chiral Amine Synthesis
Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant number of blockbuster drugs containing at least one stereogenic amine center. The biological activity of these pharmaceuticals is often highly dependent on the stereochemistry of the amine, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, achieving high enantiomeric excess is not merely a measure of reaction efficiency but a critical determinant of drug safety and efficacy. This guide will address the multifaceted challenges of controlling stereoselectivity in chiral amine synthesis, providing you with the expertise to troubleshoot and refine your experimental approach.
Visualizing the Troubleshooting Workflow
A logical and systematic approach is paramount when diagnosing the root cause of low enantiomeric excess. The following flowchart outlines a comprehensive troubleshooting workflow, guiding you from the initial observation of low ee through a series of investigative steps to pinpoint and resolve the underlying issue.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable solutions.
Section 1: Analytical Method Validation
Q1: I'm observing a low ee in my reaction. How can I be sure my analytical method is accurate?
A: Before investing significant time in optimizing your reaction, it is crucial to validate your analytical method for determining enantiomeric excess.[1] Chromatographic artifacts or an unoptimized separation method can often mimic the appearance of low enantioselectivity.
Protocol for Analytical Method Validation:
Prepare a Racemic Standard: Synthesize or purchase a true racemic (50:50) mixture of your chiral amine product.
Analyze the Racemic Standard: Inject the racemic standard into your chiral HPLC or GC system.
Evaluate the Chromatogram: A properly optimized method should show two baseline-separated peaks of equal area.
Troubleshooting:
Poor Resolution: If the peaks are not baseline-separated, optimize your chiral column, mobile phase composition, flow rate, and column temperature.
Unequal Peak Areas: If the peak areas are not equal for a true racemic standard, it may indicate an issue with the detector response or integration method.
Section 2: Catalyst-Related Issues
Q2: My catalyst is from a reputable supplier, but my ee is consistently low. What could be the problem with the catalyst?
A: Even high-quality catalysts can be a source of poor enantioselectivity if not handled, stored, or activated correctly.[1] Several factors related to the catalyst can be the culprit:
Catalyst Purity and Activity:
Explanation: Impurities in the catalyst or incomplete activation can lead to a lower concentration of the active chiral species, resulting in a diminished enantioselective pathway.
Solution:
Ensure the catalyst is stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
If an activation step is required (e.g., pre-formation of the active catalyst), ensure it is performed correctly and under strictly anhydrous and anaerobic conditions.
Consider sourcing the catalyst from a different batch or an alternative supplier to rule out batch-to-batch variability.
Incorrect Catalyst Loading:
Explanation: The optimal catalyst loading is a balance between reaction rate and selectivity. Too low a loading may result in a slow reaction, allowing a non-selective background reaction to dominate, while too high a loading can sometimes lead to the formation of less selective catalytic species or catalyst aggregation.
Solution: Perform a catalyst loading screen, varying the mol% of the catalyst to identify the optimal concentration for your specific reaction.
Catalyst Deactivation:
Explanation: The catalyst can be deactivated by impurities in the starting materials, solvent, or by the product itself.[2] Common deactivation mechanisms include poisoning of the metal center, degradation of the chiral ligand, or formation of inactive catalyst species.[3]
Solution:
Purify all starting materials and solvents to remove potential catalyst poisons.
Monitor the reaction progress over time. A reaction that starts with high enantioselectivity but then plateaus with a decrease in ee may indicate catalyst deactivation.
In some cases, the amine product can act as a Lewis base and inhibit the catalyst.[2] Consider using a substrate with a protecting group on the amine that can be removed post-reaction.
Section 3: Reaction Condition Optimization
Q3: How significantly do temperature and solvent affect the enantiomeric excess, and how can I optimize these parameters?
A: Temperature and solvent are critical parameters that can have a profound impact on the enantioselectivity of a reaction.[4]
Temperature:
Explanation: Asymmetric reactions are often a competition between two diastereomeric transition states leading to the two enantiomers. The energy difference between these transition states (ΔΔG‡) determines the enantiomeric excess. Lowering the reaction temperature generally increases this energy difference, favoring the formation of one enantiomer and thus increasing the ee.[5] However, excessively low temperatures can significantly slow down the reaction rate.
Optimization Protocol:
Initial Screening: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C, and room temperature).
Data Analysis: Plot the enantiomeric excess and reaction conversion as a function of temperature to identify the optimal balance.
Fine-Tuning: Once an optimal temperature range is identified, perform additional experiments within that range to pinpoint the ideal temperature.
Solvent:
Explanation: The solvent can influence the enantioselectivity through various interactions with the catalyst, substrate, and transition state.[4] Solvent polarity, coordinating ability, and viscosity can all play a role. For example, a coordinating solvent might compete with the substrate for binding to the catalyst, thereby altering the geometry of the transition state and affecting the ee.
Optimization Protocol:
Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, diethyl ether).
Data Analysis: Create a table to compare the enantiomeric excess and yield obtained in each solvent.
Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of properties.
Table 1: Illustrative Example of Solvent Effect on Enantiomeric Excess
Solvent
Dielectric Constant (ε)
Enantiomeric Excess (%)
Toluene
2.4
85
Dichloromethane
9.1
92
Tetrahydrofuran (THF)
7.5
78
Acetonitrile
37.5
65
Diethyl Ether
4.3
88
Note: This is an illustrative example; actual results will vary depending on the specific reaction.
Section 4: Substrate and Reagent Considerations
Q4: Can the structure of my substrate or impurities in my reagents be the cause of low ee?
A: Absolutely. The inherent properties of the substrate and the purity of all reagents are critical for achieving high enantioselectivity.
Purity of Starting Materials:
Explanation: Impurities in the substrate or reagents can act as catalyst poisons or participate in non-selective side reactions, both of which will lower the overall observed ee.[1]
Solution:
Purify all starting materials and reagents before use (e.g., distillation, recrystallization, or column chromatography).
Ensure all reagents are handled under appropriate conditions to prevent decomposition or contamination.
Substrate Steric and Electronic Effects:
Explanation: The steric and electronic properties of the substrate can significantly influence how it interacts with the chiral catalyst in the transition state.[6] A mismatch between the substrate and the catalyst can lead to poor recognition and low enantioselectivity.[7] For instance, a bulky substituent on the substrate may prevent it from adopting the optimal conformation for stereoselective transformation.
Solution:
If possible, modify the substrate to improve its compatibility with the catalyst. For example, changing a protecting group or altering a substituent could lead to a better steric and electronic match.
Screen a library of chiral ligands or catalysts to find one that is better suited for your specific substrate.
Section 5: Product Stability
Q5: I've optimized my reaction and am confident in my catalyst and conditions, but the final isolated product has a low ee. What could be happening?
A: The problem may lie in the stability of your chiral amine product. Racemization, the process by which an enantiomerically enriched sample converts to a racemic mixture, can occur during the reaction or, more commonly, during the workup and purification steps.[8]
Racemization During the Reaction:
Explanation: If the reaction conditions are too harsh (e.g., high temperature, presence of strong acid or base), the product may racemize as it is formed.
Solution:
Take aliquots from the reaction at different time points and analyze the ee. A decrease in ee over time suggests in-situ racemization.
If racemization is observed, try running the reaction at a lower temperature or for a shorter duration.
Racemization During Workup and Purification:
Explanation: Chiral amines can be susceptible to racemization under acidic or basic conditions, or upon heating. Standard workup procedures (e.g., acid-base extractions) or purification methods (e.g., silica gel chromatography, distillation) can inadvertently cause racemization.
Solution:
Mild Workup: Use mild acidic and basic solutions for extractions and minimize the contact time. Consider using a buffered aqueous solution.
Purification:
If using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
Avoid high temperatures during solvent removal or distillation.
Consider alternative purification methods such as crystallization of a diastereomeric salt with a chiral acid.
Frequently Asked Questions (FAQs)
Q: How do I choose the right chiral catalyst for my reaction?A: Catalyst selection is often an empirical process. Start by reviewing the literature for similar transformations to identify promising catalyst classes. If possible, perform a high-throughput screening of a diverse library of chiral ligands or catalysts to quickly identify a lead candidate.[9]
Q: What is the ideal catalyst loading?A: The optimal catalyst loading varies widely depending on the reaction. It is typically in the range of 0.5 to 10 mol%. A good starting point is 1-2 mol%, followed by optimization to find the lowest possible loading that maintains high yield and enantioselectivity.
Q: Can I reuse my chiral catalyst?A: In some cases, yes. Catalyst recyclability depends on the stability of the catalyst and the ease of its separation from the reaction mixture. If you plan to reuse your catalyst, it is important to develop a robust recovery and reactivation protocol and to verify that its activity and selectivity are maintained over multiple cycles.
Q: My reaction is very slow at the low temperatures required for high ee. What can I do?A: If lowering the temperature to achieve high ee results in an impractically slow reaction, you may need to re-screen other reaction parameters. A different solvent or a more active catalyst might allow you to achieve high enantioselectivity at a more moderate temperature.
Q: I suspect my product is racemizing during silica gel chromatography. How can I confirm this?A: To confirm racemization on silica gel, take a sample of your purified, enantiomerically enriched amine and re-subject it to your chromatography conditions. If the ee of the recovered sample is lower than the starting material, then racemization is occurring on the column.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
Preparation: In an array of inert-atmosphere vials, add the appropriate amount of each chiral ligand to be screened.
Catalyst Precursor Addition: To each vial, add the metal precursor solution under an inert atmosphere.
Activation/Formation: Stir the mixtures at the recommended temperature and for the specified time to allow for the formation of the active catalyst.
Reaction Initiation: To each vial, add the substrate and any other reagents.
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by TLC, GC, or LC-MS.
Quenching and Analysis: Once the reactions are complete, quench them appropriately and determine the yield and enantiomeric excess for each catalyst.
Protocol 2: Systematic Optimization of Reaction Temperature
Setup: Set up a series of identical reactions in parallel.
Temperature Variation: Place each reaction in a cooling bath set to a different temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
Time Course Analysis: At regular intervals, take an aliquot from each reaction.
Analysis: Quench the aliquots and analyze them to determine the conversion and enantiomeric excess at each time point for each temperature.
Data Interpretation: Plot ee vs. conversion and ee vs. temperature to identify the optimal conditions that provide a high ee in a reasonable reaction time.
References
Quantitative determination of the full range of enantiomeric excess of chiral amine 2a. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Screening for Generality in Asymmetric Catalysis - PMC. (n.d.). NCBI. Retrieved January 30, 2026, from [Link]
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. Retrieved January 30, 2026, from [Link]
The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. (1998). Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]
Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC. (n.d.). NCBI. Retrieved January 30, 2026, from [Link]
Comparing the enantioselective power of steric and electrostatic effects in transition-metal-catalyzed asymmetric synthesis. (2010). PubMed. Retrieved January 30, 2026, from [Link]
A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. (2023). MDPI. Retrieved January 30, 2026, from [Link]
Determination of Enantiomeric Excess in Confined Aprotic Solvent. (2025). ACS Electrochemistry. Retrieved January 30, 2026, from [Link]
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]
ChemInform Abstract: Influence of the Electronic Effect of Catalysts on the Enantioselectivity: Applicability and Complexity. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). PubMed. Retrieved January 30, 2026, from [Link]
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved January 30, 2026, from [Link]
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved January 30, 2026, from [Link]
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC. (n.d.). NCBI. Retrieved January 30, 2026, from [Link]
Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved January 30, 2026, from [Link]
Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. (2015). RSC Publishing. Retrieved January 30, 2026, from [Link]
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. Retrieved January 30, 2026, from [Link]
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]
The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. (1998). Semantic Scholar. Retrieved January 30, 2026, from [Link]
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. Retrieved January 30, 2026, from [Link]
Enantiomeric Excess Percent Optical Purity Calculations and Logic. (2017). YouTube. Retrieved January 30, 2026, from [Link]
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 30, 2026, from [Link]
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. Retrieved January 30, 2026, from [Link]
Rapid screening for asymmetric catalysts: the efficient connection of two different catalytic asymmetric reactions. (2009). Chemical Communications (RSC Publishing). Retrieved January 30, 2026, from [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 30, 2026, from [Link]
Properties of Common Organic Solvents. (2022). University of Rochester. Retrieved January 30, 2026, from [Link]
Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization. (2025). Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]
Comparative study of the solvent effect on the spectral properties of aminopolyenic molecules with different acceptor substituents. (2009). ResearchGate. Retrieved January 30, 2026, from [Link]
Solvents and Polarity. (n.d.). University of Rochester. Retrieved January 30, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Topic: Purification Protocols: Free Base (Oil) vs. Hydrochloride Salt (Solid)
Target Molecule: 1-(m-Tolyl)propan-1-amine (Systematic Name: 1-(3-Methylphenyl)propan-1-amine)
Classification: Primary Benzylic Amine
Document ID: TS-AMINE-03-PUR[1][2]
Introduction: The Dual Nature of Your Reagent
In drug development workflows, 1-(m-Tolyl)propan-1-amine exists in two distinct states, each serving a specific purpose. Understanding the physicochemical dichotomy between the Free Base (Oil) and the Hydrochloride Salt (Solid) is the first step to successful purification.
Feature
Free Base (Oil)
Hydrochloride Salt (Solid)
State
Viscous Liquid (Colorless to pale yellow)
Crystalline Solid (White)
Reactivity
Nucleophilic (Active reagent)
Electrophilic/Inert (Storage form)
Stability
Low (Oxidizes; absorbs CO₂ to form carbamates)
High (Resistant to oxidation)
Purification
Distillation or Acid-Base Extraction
Recrystallization
Primary Risk
"Oiling out" during synthesis; Carbonation
Hygroscopicity (Absorbs moisture)
Module 1: The Free Base (Oil)
Objective: Isolation of the active amine from crude reaction mixtures.
The "Invisible" Impurity: Carbonation
Primary benzylic amines are "CO₂ sponges."[1][2] If your clear oil turns cloudy or develops a white crust upon exposure to air, it has reacted with atmospheric CO₂ to form a carbamate salt .[2]
Fix: The free base must be stored under Argon/Nitrogen.[1][2] If carbonation occurs, dissolve in ether and wash with 1M NaOH to regenerate the free amine.
Protocol A: The Acid-Base "Swing" Extraction
Use this for bulk purification (>1g) to remove non-basic impurities (starting ketones, hydrocarbons).
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Diethyl Ether (Et₂O) .[1][2]
Acid Wash (The Trap): Extract with 1M HCl (aq) (3x).[1][2]
Mechanism:[3][4][5][6][7] The amine becomes protonated (
), becoming water-soluble.[1][2] Neutral impurities stay in the organic layer.[1][2]
Separation: Discard the organic layer (contains non-amine impurities).[1][2]
Basification (The Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
Observation: The solution will become cloudy as the free amine oil separates.
Extraction: Extract the turbid aqueous mixture with DCM (3x).
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Visual Workflow: Acid-Base Purification
Module 2: The Conversion (Salt Formation)
Objective: Converting the unstable oil into a stable, weighable solid.
The Critical Failure: "Oiling Out"
Users often report adding HCl and getting a sticky yellow gum instead of a white powder.
Cause: Presence of water or incorrect solvent polarity.[1][2][8][9]
The Fix: You must maintain anhydrous conditions .[1][2]
Protocol B: Anhydrous Salt Formation
Solvent Choice: Dissolve 1g of pure amine oil in 5 mL of anhydrous Diethyl Ether (or MTBE).[1][2]
Acid Addition:
Preferred: Add 2M HCl in Diethyl Ether dropwise at 0°C with vigorous stirring.
Alternative: Add 4M HCl in Dioxane .
Observation: A white precipitate should form immediately.[1][2]
Visual Troubleshooting: The "Oiling Out" Decision Tree
Frequently Asked Questions (FAQs)
Q1: My final HCl salt is pink/reddish. Is it ruined?
Diagnosis: This indicates trace oxidation of the aromatic ring or phenols (if demethylation occurred).
Solution: Recrystallize using Isopropanol with a small amount of activated charcoal. Filter the hot solution through Celite to remove the charcoal before cooling.
Q2: The melting point of my salt is 10°C lower than reported. Why?
Diagnosis: Likely retained solvent or moisture (hygroscopicity).[1][2]
Solution: Dry the solid in a vacuum oven at 40°C over
or silica gel for 24 hours. Benzylic amine salts hold onto water/alcohol tenaciously.[1][2]
Q3: Can I use Methanol for the salt formation?
Technical Note: Avoid Methanol if possible. It is too good a solvent for the HCl salt, making precipitation difficult (low yield). If you must use it, you will need to evaporate it completely or add a large excess of Ether to force precipitation.[2]
Q4: How do I store the free base oil long-term?
Protocol: Do not store the oil long-term. Convert it to the HCl salt immediately. If unavoidable, store under Argon at -20°C in a dark vial.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard protocols for amine extraction and salt formation).
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[2] Butterworth-Heinemann, 2013 .[1][2] (Specific data on purification of benzylic amines and solvent selection). [1]
PubChem. 3-(3-Methylphenyl)propan-1-amine Compound Summary. National Library of Medicine.[1][2] (Physical properties and safety data). [1]
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. (Chromatographic techniques for amines).
Technical Support Center: Stability of 1-(3-methylphenyl)propan-1-amine Free Base
Welcome to the technical support center for 1-(3-methylphenyl)propan-1-amine free base. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(3-methylphenyl)propan-1-amine free base. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a primary arylalkylamine, 1-(3-methylphenyl)propan-1-amine is susceptible to various degradation pathways that can impact experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to proactively manage and assess the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(3-methylphenyl)propan-1-amine free base?
A1: As a liquid primary amine, 1-(3-methylphenyl)propan-1-amine free base should be stored in a cool, dark, and dry place.[1][2] The recommended storage temperature is generally below 30°C (86°F) to minimize volatility and thermal degradation.[2] To prevent oxidation, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] For long-term storage, refrigeration (2-8°C) is advisable. Avoid repeated freeze-thaw cycles if storing at lower temperatures.
Q2: What are the primary degradation pathways for a compound like 1-(3-methylphenyl)propan-1-amine?
A2: Arylalkylamines are primarily susceptible to oxidative and photolytic degradation. The amine functional group can be oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and the presence of metal ions.[3] This can lead to the formation of imines, aldehydes, and other degradation products. Exposure to UV or visible light can also provide the energy needed to initiate degradation reactions. Thermal degradation can occur at elevated temperatures.[4]
Q3: How can I tell if my sample of 1-(3-methylphenyl)propan-1-amine has degraded?
A3: Visual inspection is the first step. A change in color (e.g., yellowing or browning), the formation of precipitates, or a change in viscosity can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC are necessary to confirm the purity and identify any degradation products.[5]
Q4: Is the free base more or less stable than its salt form (e.g., hydrochloride)?
A4: Generally, the salt form of an amine is more stable than the free base. The protonated amine in the salt form is less susceptible to oxidation. Free bases are more nucleophilic and more prone to reacting with atmospheric components like carbon dioxide and oxygen. However, the stability of the salt can be influenced by the counter-ion and the presence of moisture.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.
Issue 1: I observe unexpected peaks in my HPLC chromatogram when analyzing a fresh sample of 1-(3-methylphenyl)propan-1-amine.
Possible Cause 1: Contamination of the mobile phase or HPLC system.
Troubleshooting Steps:
Run a blank injection (mobile phase only) to check for system contamination.
If peaks are observed in the blank, prepare a fresh mobile phase and purge the HPLC system thoroughly.
Clean the injector and column according to the manufacturer's instructions.
Possible Cause 2: Degradation of the compound in the analytical solvent.
Troubleshooting Steps:
Investigate the compatibility of 1-(3-methylphenyl)propan-1-amine with your chosen solvent. Some organic solvents can promote degradation.
Prepare a fresh solution of the compound and analyze it immediately. Compare this to a solution that has been allowed to sit at room temperature for several hours.
If new peaks appear over time, consider using a different, less reactive solvent or prepare samples immediately before analysis.
Possible Cause 3: Inherent impurities in the supplied material.
Troubleshooting Steps:
Review the certificate of analysis (CoA) provided by the supplier to check for known impurities.
If the observed peaks are not listed on the CoA, contact the supplier's technical support for more information.
Issue 2: The concentration of my 1-(3-methylphenyl)propan-1-amine stock solution appears to decrease over time.
Possible Cause 1: Adsorption to the storage container.
Troubleshooting Steps:
Amines can sometimes adsorb to glass surfaces. Consider using polypropylene or other inert plastic containers for storage.
If using glass, silanizing the glassware can reduce adsorption.
Possible Cause 2: Volatility of the free base.
Troubleshooting Steps:
Ensure that the storage container is tightly sealed with a high-quality cap.
Minimize the headspace in the container to reduce evaporation.
Store at a lower temperature to reduce the vapor pressure of the compound.[2]
Possible Cause 3: Chemical degradation.
Troubleshooting Steps:
This is a strong possibility. The loss of the main compound is often accompanied by the appearance of new degradation peaks in the chromatogram.
Perform a forced degradation study (see Experimental Protocols section) to identify the likely degradation products and understand the stability limitations of your compound.[6][7]
Logical Flow for Troubleshooting Stability Issues
Caption: A decision-making workflow for troubleshooting stability issues with 1-(3-methylphenyl)propan-1-amine.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of 1-(3-methylphenyl)propan-1-amine.[7] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[4][8] A degradation of 5-20% is generally targeted.[7][9]
1. Preparation of Stock Solution:
Prepare a stock solution of 1-(3-methylphenyl)propan-1-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[10]
2. Stress Conditions:
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
Incubate at 60°C for 24 hours.
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
Incubate at 60°C for 24 hours.
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep at room temperature for 24 hours, protected from light.
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation:
Place a sample of the neat compound (liquid) in an open dish in a hot air oven at 70°C for 48 hours.
Also, incubate 1 mL of the stock solution at 70°C.
Sample at various time points, prepare solutions from the neat sample, and dilute the stock solution for HPLC analysis.
Photolytic Degradation:
Expose a thin layer of the neat compound and 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8]
Keep a control sample wrapped in aluminum foil to protect it from light.
After exposure, prepare solutions from the neat sample and dilute the stock solution for HPLC analysis.
3. Analysis:
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Compare the chromatograms of the stressed samples with a control sample (unstressed).
Calculate the percentage of degradation and note the retention times of any new peaks.
Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study on 1-(3-methylphenyl)propan-1-amine.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active compound and resolve it from all potential degradation products and impurities.[5][11]
1. Initial Method Development:
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A common starting point for amines is a mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 50:50 v/v ratio.[12]
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 214 nm or 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.[5]
Injection Volume: 10 µL.
2. Method Validation using Stressed Samples:
Inject the unstressed (control) sample to determine the retention time of the parent compound.
Inject each of the stressed samples from the forced degradation study.
The method is considered stability-indicating if:
The parent peak is well-resolved from all degradation peaks (resolution > 1.5).
The mass balance is close to 100% (the decrease in the parent peak area should be accounted for by the sum of the areas of the degradation peaks).
The peak purity analysis (using a PDA detector) of the parent compound in the stressed samples passes, indicating no co-eluting peaks.[11]
3. Method Optimization (if necessary):
If resolution is poor, adjust the mobile phase composition (e.g., change the buffer-to-acetonitrile ratio), the pH of the buffer, or the column chemistry (e.g., try a phenyl-hexyl column).
Data Summary Table for Forced Degradation Study
Stress Condition
Duration
% Degradation of Parent Compound
Number of Degradation Peaks
Major Degradant RT (min)
0.1 N HCl, 60°C
24h
Data
Data
Data
0.1 N NaOH, 60°C
24h
Data
Data
Data
3% H₂O₂, RT
24h
Data
Data
Data
Thermal, 70°C
48h
Data
Data
Data
Photolytic
ICH Q1B
Data
Data
Data
Note: This table should be populated with your experimental data.
References
Stability indicating rp-hplc method for simultaneous determination of frusemide and amiloride hydrochloride in tablet dosage for. SciSpace. Available at: [Link].
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available at: [Link].
Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. PubMed Central. Available at: [Link].
STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia (USP). Available at: [Link].
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link].
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link].
Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal. Available at: [Link].
Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. ResearchGate. Available at: [Link].
Phenylpropanolamine. Wikipedia. Available at: [Link].
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link].
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link].
Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. ResearchGate. Available at: [Link].
Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link].
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Elementor. Available at: [Link].
Amine BBasic PPractices GGuidelines The following is a compendium of basic operating guidelines for H2S/CO2 amine systems. It. Refining Online. Available at: [Link].
Phenylpropanolamine. PubChem. Available at: [Link].
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link].
Enhancing Shape Recovery and Mechanical Properties of Bisphenol-A-Epoxy-Based Shape Memory Polymer Composites (SMPCs) Using Amine Curing Agent Blends. MDPI. Available at: [Link].
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry. Available at: [Link].
Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent (15 min read). Aether. Available at: [Link].
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ResearchGate. Available at: [Link].
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link].
Safe practices for storing acids and bases in the workplace. Storemasta Blog. Available at: [Link].
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link].
A Comparative Guide to ¹H NMR Chemical Shifts of 1-(m-Tolyl)propan-1-amine: Unveiling Solvent Effects of CDCl₃ vs. MeOD
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The choice of solvent in NMR is a critical e...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The choice of solvent in NMR is a critical experimental parameter that can significantly influence the resulting spectrum. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 1-(m-Tolyl)propan-1-amine when analyzed in deuterated chloroform (CDCl₃), a standard non-polar aprotic solvent, versus deuterated methanol (MeOD), a polar protic solvent. Understanding these solvent-induced shifts is paramount for accurate spectral interpretation and structural confirmation.
The Crucial Role of the Solvent in NMR
The chemical shift of a proton is dictated by its local electronic environment. A change in solvent can alter this environment through various interactions, including hydrogen bonding, polarity effects, and anisotropic effects.[1][2] For a primary amine like 1-(m-Tolyl)propan-1-amine, the differences between an aprotic solvent like CDCl₃ and a protic solvent like MeOD are particularly pronounced.
Predicted ¹H NMR Data: A Comparative Analysis
Structure of 1-(m-Tolyl)propan-1-amine:
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) of 1-(m-Tolyl)propan-1-amine in CDCl₃ and MeOD
Proton Assignment
Predicted δ in CDCl₃ (ppm)
Predicted δ in MeOD (ppm)
Expected Change (Δδ)
Reason for Change
-NH₂ (Amine)
~1.5 (broad singlet)
Signal disappears
N/A
Deuterium exchange
-CH(NH₂)- (Benzylic)
~3.8 - 4.1
~3.9 - 4.2
Slight downfield shift
Altered electronic environment
Ar-H (Aromatic)
~7.0 - 7.3
~7.0 - 7.3
Minimal
Less susceptible to direct H-bonding
Ar-CH₃ (Toluyl Methyl)
~2.35
~2.35
Minimal
Remote from the site of interaction
-CH₂- (Methylene)
~1.6 - 1.8
~1.6 - 1.8
Minimal
Remote from the site of interaction
-CH₃ (Ethyl Methyl)
~0.9
~0.9
Minimal
Remote from the site of interaction
In-Depth Discussion of Solvent-Induced Shifts
The Fate of Labile Protons: The Amine (-NH₂) Signal
The most dramatic difference observed between the two spectra is the behavior of the amine protons.
In CDCl₃: The -NH₂ protons are expected to appear as a broad singlet around 1.5 ppm. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential intermolecular hydrogen bonding between amine molecules, a concentration-dependent phenomenon.[2]
In MeOD: The amine protons will undergo rapid chemical exchange with the deuterium atoms of the MeOD solvent.[3][4] This exchange, which is faster than the NMR timescale, effectively replaces the protons with deuterium. Since deuterium (²H) is not observed in a ¹H NMR spectrum, the -NH₂ signal will disappear entirely.[3][4] This is a classic diagnostic test for labile protons (protons on heteroatoms like O, N, S).
Subtle Shifts in Non-Labile Protons
While the amine protons show a dramatic effect, other protons in the molecule experience more subtle changes in their chemical shifts.
Benzylic Proton (-CH(NH₂)-): This proton is adjacent to the amine group. In MeOD, the formation of hydrogen bonds between the amine's lone pair and the solvent's deuterium can slightly alter the electron density around the chiral center. This typically results in a minor downfield shift (deshielding) of the benzylic proton. The solvent can influence the conformational preferences of the side chain, which in turn affects the chemical shift of this proton.[5]
Aromatic and Alkyl Protons: Protons on the aromatic ring and in the ethyl group are more distant from the primary site of solvent interaction (the amine group). Therefore, their chemical shifts are expected to be minimally affected by the change from CDCl₃ to MeOD.[6]
Visualizing Solvent-Solute Interactions
The differing interactions of 1-(m-Tolyl)propan-1-amine with CDCl₃ and MeOD can be visualized to better understand the resulting NMR spectra.
Caption: Solvent-solute interactions in CDCl₃ vs. MeOD.
Experimental Protocol for ¹H NMR Analysis
To empirically validate these predictions, the following detailed protocol should be followed. This protocol ensures data integrity and reproducibility.
I. Sample Preparation
Analyte Preparation: Ensure the 1-(m-Tolyl)propan-1-amine sample is pure, as impurities will complicate the spectrum. If necessary, purify the amine by distillation or column chromatography.
Solvent Purity: Use high-purity deuterated solvents (CDCl₃ and MeOD, ≥99.8% D).
Sample Weighing: Accurately weigh approximately 5-10 mg of 1-(m-Tolyl)propan-1-amine directly into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (either CDCl₃ or MeOD) to the NMR tube.
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Spectrometer Setup and Data Acquisition
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
Acquisition Parameters (Typical):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: ~16 ppm (centered around 6 ppm).
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
Data Processing:
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
Perform a Fourier transform.
Phase the spectrum manually to obtain a flat baseline.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (CDCl₃: δ 7.26 ppm; MeOD: δ 3.31 ppm).
Integrate all peaks to determine the relative proton ratios.
Caption: Workflow for ¹H NMR data acquisition and processing.
Conclusion
The choice between CDCl₃ and MeOD as the NMR solvent has profound and predictable effects on the ¹H NMR spectrum of 1-(m-Tolyl)propan-1-amine. The most significant consequence of using MeOD is the deuterium exchange and subsequent disappearance of the labile amine proton signals, a valuable piece of information for identifying such functional groups. While other protons in the molecule are less affected, subtle shifts can still provide insights into solvent-solute interactions. For routine structural confirmation where observation of the amine protons is desired, CDCl₃ is the solvent of choice. Conversely, MeOD can be used advantageously to simplify the spectrum and confirm the presence of exchangeable protons. This guide underscores the necessity for researchers to consider solvent effects carefully to ensure accurate and comprehensive structural elucidation.
References
Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]
Gomez, E. D., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5339-5348. [Link]
Starkey, L. S. ¹H NMR Chemical Shifts. Chemistry Connected. [Link]
Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. [Link]
Jagadeesh, R. J., et al. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. [Link]
Tafazzoli, M., & Ghiasi, R. (2007). Solvation of Amides in DMSO and CDCl₃; an Attempt at Quantitative DFT-Based Interpretation of ¹H and ¹³C NMR Chemical Shifts. Journal of Molecular Structure: THEOCHEM, 809(1-3), 75-81.
Kochev, N. T., et al. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. [Link]
LibreTexts. (2023). 5.5: Chemical Shift. Chemistry LibreTexts. [Link]
Hans J. Reich. (n.d.). 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]
Schaefer, T., & Chum, K. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2771. [Link]
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Fragmentation of 1-(3-methylphenyl)propan-1-amine
For researchers and professionals in the fields of analytical chemistry, forensics, and drug development, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fields of analytical chemistry, forensics, and drug development, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. The unique fragmentation pattern of a molecule under electron ionization (EI) serves as a veritable fingerprint, offering profound insights into its chemical architecture. This guide provides an in-depth analysis of the predicted mass fragmentation pattern of 1-(3-methylphenyl)propan-1-amine, a compound of interest due to its structural similarity to known stimulants and other psychoactive substances. By comparing its fragmentation behavior with that of analogous compounds, we can establish a robust framework for its identification and characterization.
The Foundational Principles of Amine Fragmentation
Before delving into the specific fragmentation of our target molecule, it is crucial to understand the governing principles of amine fragmentation in mass spectrometry. Primary amines, such as 1-(3-methylphenyl)propan-1-amine, exhibit characteristic fragmentation pathways primarily driven by the localization of the positive charge on the nitrogen atom following electron ionization.
The most prominent of these pathways is alpha-cleavage (α-cleavage) , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a resonance-stabilized iminium cation, which often represents the base peak in the mass spectrum. The stability of this cation is a powerful driving force for this fragmentation route.
Another significant fragmentation mechanism for compounds containing a phenyl group is benzylic cleavage . The cleavage of the bond beta to the aromatic ring results in the formation of a stable benzyl or, through rearrangement, a tropylium cation (m/z 91).[3][4] The presence of a methyl group on the phenyl ring, as in our target molecule, will influence the mass of this fragment.
Predicted Mass Fragmentation Pattern of 1-(3-methylphenyl)propan-1-amine
The molecular weight of 1-(3-methylphenyl)propan-1-amine (C10H15N) is 149.23 g/mol . Following electron ionization, the molecular ion [M]+• at m/z 149 would be expected. Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[1] The subsequent fragmentation is predicted to follow these key pathways:
Pathway A: Alpha-Cleavage
The most favorable fragmentation is the cleavage of the Cα-Cβ bond (the bond between the carbon bearing the amino group and the adjacent carbon of the propyl chain). This results in the loss of an ethyl radical (•CH2CH3) and the formation of a stable iminium cation.
[M]+• (m/z 149) → [C8H10N]+ (m/z 120) + •CH2CH3
This fragment at m/z 120 is anticipated to be the base peak in the spectrum due to its high stability.
Pathway B: Benzylic Cleavage
Cleavage of the bond between the benzylic carbon and the rest of the alkyl chain can also occur. This would lead to the formation of a methylbenzyl cation.
The resulting m/z 105 fragment, a methyltropylium ion through rearrangement, is a common and stable fragment for compounds containing a methylbenzyl moiety.
Pathway C: Loss of Ammonia
While less common for primary amines compared to alcohols, the loss of a neutral ammonia molecule (NH3) can occur, particularly at higher energies.[5][6]
[M]+• (m/z 149) → [C10H12]+• (m/z 132) + NH3
The resulting ion at m/z 132 would be a radical cation.
Visualizing the Fragmentation Cascade
The following diagram illustrates the primary predicted fragmentation pathways of 1-(3-methylphenyl)propan-1-amine.
Caption: Predicted major fragmentation pathways of 1-(3-methylphenyl)propan-1-amine.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted fragmentation pattern, we can compare it to the known mass spectra of structurally similar molecules.
Compound
Molecular Weight ( g/mol )
Key Fragments (m/z) and Corresponding Cleavage
Amphetamine
135.21
44 (base peak): α-cleavage, loss of benzyl radical.91: Benzylic cleavage, formation of tropylium ion.
1-Phenylpropan-1-amine
135.21
106 (base peak): α-cleavage, loss of ethyl radical.91: Benzylic cleavage.
Propylamine
59.11
30 (base peak): α-cleavage, loss of ethyl radical.[7]
This comparison highlights the predictable nature of these fragmentation pathways. The α-cleavage consistently produces a highly abundant iminium cation, and the mass of this ion is diagnostic of the substituents on the α-carbon. The presence of the methylphenyl group in our target molecule logically leads to a base peak at m/z 120, analogous to the m/z 106 peak in 1-phenylpropan-1-amine.
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. GC is the preferred separation technique for volatile amines.[8]
Objective: To acquire the electron ionization (EI) mass spectrum of 1-(3-methylphenyl)propan-1-amine.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Scientific ISQ).
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS).
Materials:
1-(3-methylphenyl)propan-1-amine standard (1 mg/mL in methanol).
High-purity helium carrier gas.
Methanol (analytical grade).
Experimental Workflow:
Caption: A typical workflow for GC-MS analysis of volatile amines.
Step-by-Step Procedure:
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in methanol.
GC Conditions:
Injector Temperature: 250 °C
Injection Volume: 1 µL (splitless mode)
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Identify the chromatographic peak corresponding to 1-(3-methylphenyl)propan-1-amine.
Extract the mass spectrum from this peak.
Identify the molecular ion and major fragment ions.
Compare the experimental spectrum with the predicted fragmentation pattern.
Conclusion and Future Directions
The predictable nature of mass spectral fragmentation, governed by fundamental chemical principles, allows for a confident postulation of the fragmentation pattern of 1-(3-methylphenyl)propan-1-amine. The anticipated dominance of the α-cleavage leading to a base peak at m/z 120, along with the characteristic benzylic cleavage fragment at m/z 105, provides a robust analytical signature for this compound.
Experimental verification using the outlined GC-MS protocol is essential for confirmation and for building a comprehensive spectral library. Such data is invaluable for the unambiguous identification of this and other related compounds in complex matrices, aiding in forensic investigations, clinical toxicology, and the broader landscape of drug discovery and development.
References
Audisio, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1067-1076. Available at: [Link]
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]
Institut Polytechnique de Paris. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available at: [Link]
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586. Available at: [Link]
SpringerLink. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1897-1907. Available at: [Link]
PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Available at: [Link]
JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Available at: [Link]
Wiley Online Library. (2005). Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate. Rapid Communications in Mass Spectrometry, 19(13), 1757-1766. Available at: [Link]
NIST. (n.d.). 1,3-Propanediamine, N-methyl-. NIST WebBook. Available at: [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis. Available at: [Link]
UNODC. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Available at: [Link]
PubChem. (n.d.). 1-(Methylamino)-1-(3-methylphenyl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 3-(3-Methylphenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]
ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1897-1907. Available at: [Link]
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
Universiti Kebangsaan Malaysia. (n.d.). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Available at: [Link]
mzCloud. (n.d.). 1-Methylamino-1-(3,4-methylenedioxyphenyl)propane. Available at: [Link]
Taylor & Francis Online. (2015). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques, 8(1), 125-139. Available at: [Link]
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]
PubMed Central. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Toxics, 9(8), 186. Available at: [Link]
Journal of Analytical Toxicology. (2000). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair. Journal of Analytical Toxicology, 24(5), 331-337. Available at: [Link]
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-(3-methylphenyl)propan-1-amine
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 1-(3-methylphenyl)propan-1-amine, a key chemical entity. This document is structured to offer not just protocols, but a foundational understanding of the principles guiding the analytical choices, ensuring scientific integrity and robust, reproducible results.
Introduction to 1-(3-methylphenyl)propan-1-amine and the Imperative for High-Quality Reference Standards
1-(3-methylphenyl)propan-1-amine, with the chemical formula C₁₀H₁₅N, is a primary amine containing a tolyl group. Its structural similarity to other phenylpropanolamine compounds necessitates rigorous analytical methods to ensure identity, purity, and quantification. The use of well-characterized reference standards is the cornerstone of any valid analytical measurement, providing the benchmark against which a sample can be qualified and quantified.
The quality of a reference standard directly impacts the reliability of analytical data. A certified reference material (CRM) from an accredited provider offers traceability and a comprehensive Certificate of Analysis (CoA), detailing the compound's identity, purity, and the methods used for characterization. When a CRM is not available, a well-characterized internal laboratory standard becomes essential, though with the added responsibility of thorough in-house validation.
Caption: Chemical structure of 1-(3-methylphenyl)propan-1-amine.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is critical and depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural elucidation. The principal methods for the analysis of 1-(3-methylphenyl)propan-1-amine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For aromatic amines, reversed-phase HPLC is the most common approach.[2][3]
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of 1-(3-methylphenyl)propan-1-amine will be influenced by its hydrophobicity and the pH of the mobile phase, which affects the ionization state of the primary amine group.
Advantages:
Robustness and Reproducibility: Well-established and reliable for routine quality control.
Versatility: A wide range of stationary and mobile phases can be used to optimize separation.
Non-destructive: Allows for the collection of fractions for further analysis if needed.
Limitations:
UV Detection: The chromophore (the tolyl group) allows for UV detection, but sensitivity may be limited for trace analysis without derivatization.
Peak Tailing: The basic nature of the amine can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape. This can often be mitigated by using a high-purity, end-capped column and by adding a competing base (e.g., triethylamine) to the mobile phase or using a low pH to ensure the amine is protonated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Principle: The analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that can be used for identification. Due to the polar nature of the amine group, derivatization is often necessary to improve volatility and chromatographic performance.[4]
Advantages:
High Sensitivity and Selectivity: Mass spectrometric detection provides excellent sensitivity and allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns.
Impurity Identification: GC-MS is a powerful tool for the identification of unknown impurities.
Limitations:
Derivatization Requirement: The primary amine in 1-(3-methylphenyl)propan-1-amine is polar and can interact with the GC column, leading to poor peak shape and reduced sensitivity. Derivatization to a less polar derivative (e.g., by acylation or silylation) is often required, which adds a step to the sample preparation and can introduce variability.
Thermal Lability: Although generally stable, some related compounds may degrade at the high temperatures used in the GC inlet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of reference standards.
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule results in a unique resonance frequency, providing detailed information about the molecular structure.
Advantages:
Definitive Structural Information: Provides unambiguous confirmation of the chemical structure.
Quantitative Analysis (qNMR): Can be used for quantitative analysis without the need for a specific reference standard of the same compound, by using a certified quantitative NMR standard.
Limitations:
Lower Sensitivity: Compared to chromatographic methods, NMR has lower sensitivity and is not suitable for trace analysis.
Complexity of Spectra: For complex mixtures, the interpretation of NMR spectra can be challenging.
Recommended Analytical Protocols and Workflows
Based on a comprehensive review of analytical methods for similar aromatic amines and phenylpropanolamine derivatives, the following protocols are recommended as a starting point for the analysis of 1-(3-methylphenyl)propan-1-amine.
Proposed HPLC-UV Method for Quantification and Purity
This method is designed for the routine quality control of 1-(3-methylphenyl)propan-1-amine, focusing on accuracy and reproducibility.
Experimental Protocol:
Instrumentation: HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with high-purity silica.
Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with different polarities.
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH will ensure the amine is protonated, improving peak shape.
Solvent B: Acetonitrile.
Gradient Program:
Start with a low percentage of Solvent B (e.g., 10%) and increase linearly to a higher percentage (e.g., 90%) over 20-30 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Based on the UV spectrum of the tolyl group, a wavelength of around 215 nm is likely to provide good sensitivity.[5]
Injection Volume: 10 µL.
Standard and Sample Preparation:
Accurately weigh and dissolve the reference standard and sample in the mobile phase starting composition or a suitable diluent (e.g., a mixture of water and acetonitrile).
Workflow for HPLC Analysis:
Caption: Workflow for HPLC-UV analysis of 1-(3-methylphenyl)propan-1-amine.
Proposed GC-MS Method for Impurity Identification
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities. Derivatization is included to improve the chromatographic performance of the target amine.
Experimental Protocol:
Instrumentation: GC-MS system.
Derivatization:
React the dried sample with a suitable derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA) to convert the primary amine to a less polar derivative.
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature of 100 °C, hold for 2 minutes.
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Injector Temperature: 250 °C.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: 40-500 amu.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS impurity analysis of 1-(3-methylphenyl)propan-1-amine.
Comparison of Commercially Available Reference Standards
While a designated Certified Reference Material (CRM) for 1-(3-methylphenyl)propan-1-amine may be difficult to source, several reputable suppliers offer this compound as a research-grade chemical or analytical standard. It is crucial to obtain the Certificate of Analysis (CoA) for each specific lot to assess its suitability for its intended use.
Supplier
Product Name
CAS Number
Purity (Typical)
Form
Notes
Sigma-Aldrich
3-(3-methylphenyl)propan-1-amine hydrochloride
104798-09-6
≥95%
Powder
Certificate of Origin and basic properties available.
Sold as a pharmaceutical standard/intermediate.[8]
Causality Behind Experimental Choices: When selecting a reference standard in the absence of a CRM, prioritize suppliers who provide a comprehensive CoA with detailed analytical data, including:
Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Purity Assessment: HPLC or GC chromatogram with peak purity analysis.
Water Content: Karl Fischer titration.
Residual Solvents: Headspace GC analysis.
Potential Impurities and Their Significance
Understanding the synthetic route of 1-(3-methylphenyl)propan-1-amine is key to anticipating potential impurities. A plausible synthesis involves the reduction of a corresponding ketone or nitrile.[9][10]
Potential Process-Related Impurities:
Starting Materials: Unreacted 3-methylpropiophenone or 3-(3-methylphenyl)propanenitrile.
Positional Isomers: 1-(2-methylphenyl)propan-1-amine and 1-(4-methylphenyl)propan-1-amine, arising from impurities in the starting materials.
By-products of Reduction: Corresponding alcohol or other partially reduced intermediates.
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
Degradation Products:
Oxidation Products: The amine functionality can be susceptible to oxidation over time, leading to the formation of corresponding imines or other degradation products.
The presence of these impurities, even in small amounts, can affect the efficacy and safety of a pharmaceutical product. Therefore, it is essential to have analytical methods capable of separating and quantifying these potential impurities, and ideally, to have reference standards for the key impurities.[11]
Conclusion
The reliable analysis of 1-(3-methylphenyl)propan-1-amine hinges on the use of well-characterized reference standards and robust, validated analytical methods. While a specific Certified Reference Material may not be readily available, high-quality analytical standards can be sourced from reputable suppliers, provided a thorough evaluation of the accompanying Certificate of Analysis is performed.
For routine quantification and purity assessment, a reversed-phase HPLC-UV method offers a balance of robustness and performance. For in-depth impurity profiling and identification, a GC-MS method, likely requiring derivatization, is the more powerful choice. The protocols and workflows presented in this guide provide a solid foundation for developing and validating analytical methods for 1-(3-methylphenyl)propan-1-amine, ensuring the generation of accurate and reliable data in a drug development setting.
References
National Institute of Standards and Technology. (n.d.). 3-phenyl-1-propanamine. In NIST/TRC Web Thermo Tables. Retrieved from [Link]
Pharmaffiliates. (n.d.). 3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol. Retrieved from [Link]
PubChem. (n.d.). 3-(3-Methylphenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sultan, M., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Journal of Chromatographic Science, 52(7), 659-664. [Link]
Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
Wang, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 33(10), 1435-1443. [Link]
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
Khuhawar, M. Y., & Memon, S. (2001). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis, 9(3), 173-176. [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
Narayanam, M., & Handa, T. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 36(2). [Link]
University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]
Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Personal protective equipment for handling 1-(m-Tolyl)propan-1-amine
As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of 1-(m-Tolyl)propan-1-amine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The pr...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of 1-(m-Tolyl)propan-1-amine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to empower researchers, scientists, and drug development professionals to operate safely and effectively.
Guiding Principle: A Proactive Stance on Safety
The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 1-(m-Tolyl)propan-1-amine, a specific Safety Data Sheet (SDS) from your supplier is the most critical document. While detailed GHS classification for this specific compound is not universally published, its structure as an aromatic amine suggests potential hazards including toxicity, skin irritation or corrosion, and absorption through the skin.[1] Therefore, this guide is built upon a conservative approach, assuming these potential hazards, a practice aligned with OSHA's requirement to assess all potential workplace hazards.[2][3][4]
The Core PPE Ensemble: Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision. For 1-(m-Tolyl)propan-1-amine, a comprehensive ensemble is necessary to protect against multiple exposure routes.[3][4]
PPE Component
Specification
Rationale & Causality
Eye Protection
Chemical splash goggles or a full-face shield.[5][6]
Aromatic amines can be severely irritating or corrosive to the eyes.[7] Standard safety glasses are insufficient as they do not protect against splashes from all angles. A face shield offers an additional layer of protection for the entire face, especially during larger-scale operations or when there is a significant splash risk.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8]
Skin contact is a primary route of exposure for amines.[1] Gloves must be selected based on their chemical compatibility and breakthrough time. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[8][9]
Body Protection
A chemical-resistant lab coat or coveralls.[5][10][11]
Standard cotton lab coats can absorb chemical splashes, holding the substance against the skin. A lab coat made of a material like polyethylene or a similar non-porous fabric provides a necessary barrier.[8] For tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.[10]
Protects against spills that may reach the floor. Shoes should be made of a non-porous material to prevent absorption of the chemical.
Respiratory Protection
Use in a well-ventilated area, such as a chemical fume hood.[1][7]
Aromatic amines can have significant vapor pressures and inhalation toxicity.[12] All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[2][4]
Operational Protocols: A Systematic Approach to Safety
Procedural discipline is as crucial as the equipment itself. The following workflow illustrates the lifecycle of safe chemical handling, from preparation to disposal.
Caption: A workflow for safe chemical handling.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
The sequence is designed to move from the cleanest items to the most contaminated.
Lab Coat/Coveralls: Put on and fasten securely.
Respiratory Protection: If required, perform a seal check.
Eye and Face Protection: Put on goggles and/or a face shield.
Gloves: Don gloves last. Ensure cuffs go over the sleeves of the lab coat.
Doffing (Removing) PPE:
This is a critical step to prevent cross-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
Gloves: Remove first. Peel one glove off by pinching the cuff and turning it inside out. Use the ungloved hand to slide under the cuff of the remaining glove and peel it off.
Lab Coat/Coveralls: Unfasten and roll it down from the shoulders, turning it inside out as you go. Avoid shaking it.
Face Shield/Goggles: Remove by handling the strap, not the front.
Respiratory Protection: Remove last.
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[9]
Spill Management and Waste Disposal
Even with the best precautions, spills can happen. A clear plan ensures a swift and safe response.
Immediate Spill Response:
Alert: Notify colleagues in the immediate area.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call for emergency response.
Contain: For minor spills, use a chemical spill kit with an appropriate absorbent material (e.g., sand or diatomaceous earth) to contain the liquid.[13]
Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if the material is volatile.[14]
Waste Disposal Plan:
Proper segregation and labeling of waste are paramount for safety and regulatory compliance.
Contaminated PPE: All disposable PPE (gloves, coveralls) that has come into contact with 1-(m-Tolyl)propan-1-amine should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.[14]
Chemical Waste: Unused or waste 1-(m-Tolyl)propan-1-amine, as well as contaminated absorbent materials from spills, must be disposed of as hazardous chemical waste.[15]
Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[16]
Store in a compatible, sealed, and labeled container in a cool, well-ventilated area away from direct sunlight and heat sources.[12][16][17]
Follow all institutional and local regulations for hazardous waste disposal.[18]
Emergency Procedures: First Aid
In the event of an exposure, immediate and correct first aid is crucial.
Skin Contact: Immediately remove all contaminated clothing.[19] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[14]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Seek immediate medical attention.[14]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14]
By integrating these PPE requirements, operational workflows, and emergency plans into your standard operating procedures, you build a robust culture of safety that protects not only yourself but also your colleagues and your research.
References
Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]
Resyn Biosciences. (2012, March 30). MSDS Amine. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Amines, polyethylenepoly-, triethylenetetramine fraction. Retrieved from [Link]
USDA ARS. (n.d.). OSHA REQUIRED. Retrieved from [Link]
Materials Performance. (2022, July 1). Safety, PPE Considerations for Corrosion Control Projects. Retrieved from [Link]
Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Retrieved from [Link]
OSHA. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
NIOSH | CDC. (n.d.). amines, aromatic 2002. Retrieved from [Link]
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
(2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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(n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]